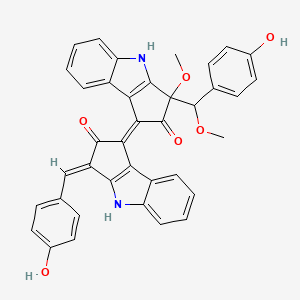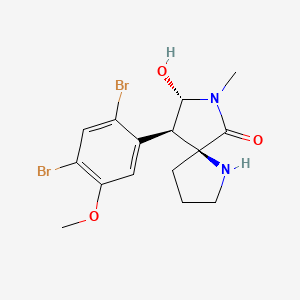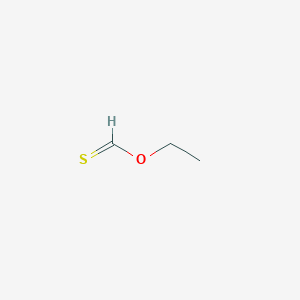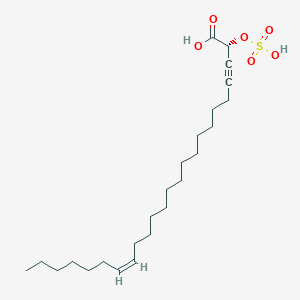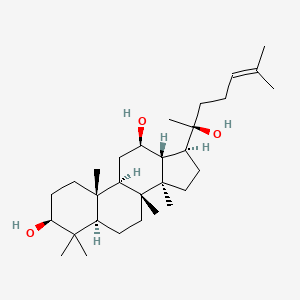
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, also known as 3-hydroxy-3-isohexeneylglutaryl-coa, belongs to the class of organic compounds known as 3-hydroxy-3-alkylglutaryl coas. These are alpha, omega dicarboxyacyl-CoA that result from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of 3-hydroxy-3-alkylglutaric acid. Thus, 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is considered to be a fatty ester lipid molecule. 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA has been primarily detected in urine. Within the cell, 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is primarily located in the cytoplasm. 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA can be biosynthesized from coenzyme A.
3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is the S-3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl derivative of CoA. It derives from a coenzyme A. It is a conjugate acid of a 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA(5-).
科学的研究の応用
Enzymatic Diagnosis and Metabolic Disorders
A significant application of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) is in the enzymatic diagnosis of metabolic disorders. Kikuchi et al. (1990) developed a non-radiochemical method to determine HMG-CoA lyase activity, useful in diagnosing HMG-CoA lyase deficiency, a metabolic disorder. This method differentiated a patient with this deficiency from control subjects, indicating its diagnostic utility (Kikuchi, Narisawa, Tada, & Sweetman, 1990). Similarly, Gibson et al. (1982) developed an assay for 3-hydroxy-3-methylglutaryl-CoA lyase, linking its activity to 3-hydroxy-3-methylglutaric aciduria, another metabolic disorder (Gibson, Sweetman, Nyhan, Page, Greene, & Cann, 1982).
Cholesterol Biosynthesis and Cardiovascular Diseases
The enzyme hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), which acts on HMG-CoA, plays a crucial role in cholesterol biosynthesis. Cuccioloni et al. (2011) reported that epigallocatechin-3-gallate (EGCG) inhibits HMGR, indicating potential for developing new hypocholesterolemic drugs (Cuccioloni, Mozzicafreddo, Spina, Tran, Falconi, Eleuteri, & Angeletti, 2011). Additionally, Rozano et al. (2015) conducted a comparative docking study of 'Dukung Anak' phytonutrient compounds, revealing their potent inhibitory effects on HMGR, which could help in treating cardiovascular diseases (Rozano, Zawawi, Ahmad, & Jaganath, 2015).
Neurological Disorders and Neurotoxicity
Kölker et al. (2000) explored the neurotoxic effects of 3-hydroxyglutaric and glutaric acids on neuronal cultures, linking them to glutaryl-CoA dehydrogenase deficiency, a neurometabolic disorder. They found that these acids can act as false neurotransmitters, contributing to acute brain damage in this condition (Kölker, Ahlemeyer, Krieglstein, & Hoffmann, 2000). Additionally, Gerstner et al. (2005) discovered that glutaric acid and its metabolites cause apoptosis in immature oligodendrocytes, suggesting a mechanism for white matter degeneration in glutaryl-CoA dehydrogenase deficiency (Gerstner, Gratopp, Marcinkowski, Sifringer, Obladen, & Bührer, 2005).
特性
製品名 |
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA |
|---|---|
分子式 |
C32H52N7O20P3S |
分子量 |
979.8 g/mol |
IUPAC名 |
3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid |
InChI |
InChI=1S/C32H52N7O20P3S/c1-18(2)6-5-8-32(47,12-21(41)42)13-22(43)63-11-10-34-20(40)7-9-35-29(46)26(45)31(3,4)15-56-62(53,54)59-61(51,52)55-14-19-25(58-60(48,49)50)24(44)30(57-19)39-17-38-23-27(33)36-16-37-28(23)39/h6,16-17,19,24-26,30,44-45,47H,5,7-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t19-,24-,25-,26+,30-,32?/m1/s1 |
InChIキー |
ATTJZXQHBIJXLV-AWVQIHIZSA-N |
異性体SMILES |
CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |
正規SMILES |
CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



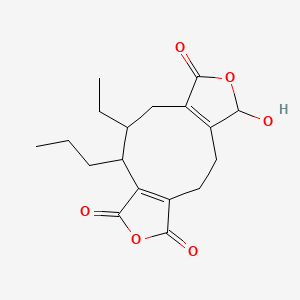
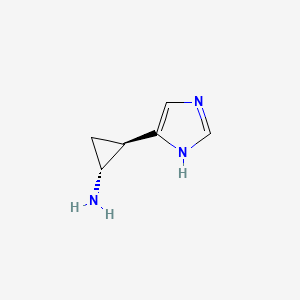
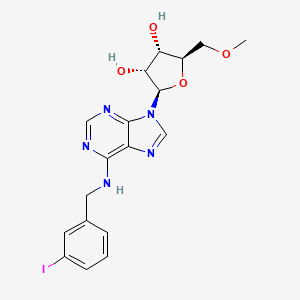
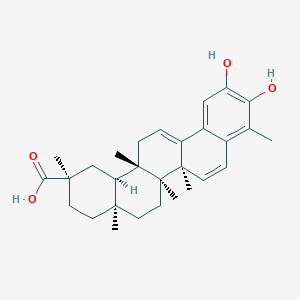
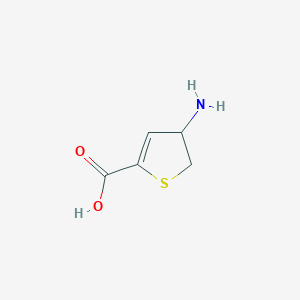

![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
